3-[3-(Diethylamino)propyl-ethylamino]propanoic acid
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Overview
Description
3-[3-(Diethylamino)propyl-ethylamino]propanoic acid is an organic compound that belongs to the class of amines. It is characterized by the presence of diethylamino groups attached to a propyl chain, which is further connected to a propanoic acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-[3-(Diethylamino)propyl-ethylamino]propanoic acid is carried out on a larger scale using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylamino)propyl-ethylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to yield simpler amines or alcohols.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[3-(Diethylamino)propyl-ethylamino]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and surfactants
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)propyl-ethylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino groups facilitate binding to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity, alter protein conformation, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: Shares a similar structure but lacks the propanoic acid group.
N,N-Diethyl-1,3-propanediamine: Another related compound with similar amine functionalities
Uniqueness
3-[3-(Diethylamino)propyl-ethylamino]propanoic acid is unique due to the presence of both diethylamino and propanoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-[3-(diethylamino)propyl-ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-4-13(5-2)9-7-10-14(6-3)11-8-12(15)16/h4-11H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNHURCQDHLZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CC)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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